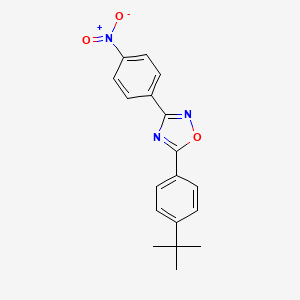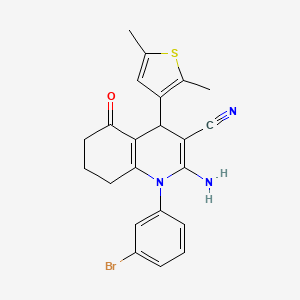![molecular formula C27H33N3O4 B11628467 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628467.png)
4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(allyloxy)-2-méthylbenzoyl]-1-[2-(diméthylamino)éthyl]-5-[4-(diméthylamino)phényl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe de formule moléculaire C27H33N3O4 et de masse moléculaire 463,582 g/mol . Ce composé est remarquable pour sa structure complexe, qui comprend plusieurs groupes fonctionnels tels que les groupes allyloxy, diméthylamino et hydroxy. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
La synthèse de 4-[4-(allyloxy)-2-méthylbenzoyl]-1-[2-(diméthylamino)éthyl]-5-[4-(diméthylamino)phényl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one implique plusieurs étapesLes conditions de réaction impliquent souvent l'utilisation de catalyseurs, de solvants et de réglages spécifiques de température et de pression pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Ce composé subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Le groupe carbonyle dans la partie benzoyle peut être réduit pour former des alcools.
Substitution : Les groupes allyloxy et diméthylamino peuvent participer à des réactions de substitution nucléophile. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines et les alcools.
Applications de recherche scientifique
4-[4-(allyloxy)-2-méthylbenzoyl]-1-[2-(diméthylamino)éthyl]-5-[4-(diméthylamino)phényl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments et les applications thérapeutiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes diméthylamino peuvent interagir avec les récepteurs biologiques, tandis que les groupes hydroxy et allyloxy peuvent participer à la liaison hydrogène et à d'autres interactions. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dimethylamino groups can interact with biological receptors, while the hydroxy and allyloxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Des composés similaires au 4-[4-(allyloxy)-2-méthylbenzoyl]-1-[2-(diméthylamino)éthyl]-5-[4-(diméthylamino)phényl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one incluent :
- 4-[4-(allyloxy)-3-méthylbenzoyl]-1-[2-(diméthylamino)éthyl]-3-hydroxy-5-(4-isopropylphényl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(allyloxy)-2-méthylbenzoyl]-1-[2-(diéthylamino)éthyl]-5-[4-(diméthylamino)phényl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(allyloxy)-3-méthylbenzoyl]-1-[2-(diméthylamino)éthyl]-3-hydroxy-5-(4-méthylphényl)-1,5-dihydro-2H-pyrrol-2-one .
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par les motifs de substitution sur les parties benzoyle et pyrrol-2-one, ce qui peut entraîner des différences dans leurs propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C27H33N3O4 |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33N3O4/c1-7-16-34-21-12-13-22(18(2)17-21)25(31)23-24(19-8-10-20(11-9-19)29(5)6)30(15-14-28(3)4)27(33)26(23)32/h7-13,17,24,31H,1,14-16H2,2-6H3/b25-23+ |
Clé InChI |
MRRMPOARCGEBIZ-WJTDDFOZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)N(C)C)/O |
SMILES canonique |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11628391.png)
![2-(2-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11628395.png)

![2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628401.png)
![Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B11628412.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11628414.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628416.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628417.png)
![2-(4-chlorophenyl)-3-[2-(2,3,6-trimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11628422.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628425.png)

![2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628435.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11628444.png)
![4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11628450.png)
